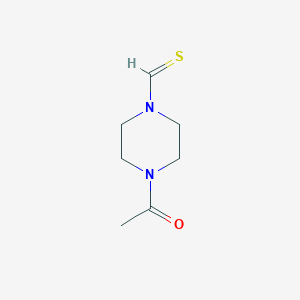

1-Acetyl-4-thioformylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-4-thioformylpiperazine is a heterocyclic organic compound that features a piperazine ring substituted with acetyl and thioformyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-thioformylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring in a single step .

Industrial Production Methods: Industrial production of this compound may involve the use of high-yielding and cost-effective processes. For example, the reaction of 4-hydroxy phenyl piperazine dihydrobromide with alkali and acid hydride in an alcohol-water solution can produce the desired compound with high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-4-thioformylpiperazine undergoes various chemical reactions, including:

Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazines depending on the nucleophile used.

Applications De Recherche Scientifique

1-Acetyl-4-thioformylpiperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Mécanisme D'action

The mechanism of action of 1-acetyl-4-thioformylpiperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioformyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparaison Avec Des Composés Similaires

1-Acetyl-4-thioformylpiperazine can be compared with other piperazine derivatives, such as:

1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyphenyl group instead of a thioformyl group, which affects its reactivity and applications.

1-Acetyl-4-(4-methylphenyl)piperazine:

The uniqueness of this compound lies in its thioformyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperazine derivatives.

Activité Biologique

Overview of 1-Acetyl-4-thioformylpiperazine

This compound is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The thioformyl group in this compound suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition could lead to altered cellular functions and potentially therapeutic effects against certain diseases.

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that govern cellular responses. This interaction can be critical in modulating physiological processes such as inflammation and cell proliferation.

Antimicrobial Activity

A study examining the antimicrobial properties of piperazine derivatives found that compounds similar to this compound exhibited significant activity against a range of bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines revealed that piperazine derivatives can induce cytotoxic effects, leading to cell death through apoptosis. The following table summarizes findings from studies on related compounds:

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| HeLa (Cervical cancer) | 25 | Piperazine derivative A |

| MCF-7 (Breast cancer) | 30 | Piperazine derivative B |

| A549 (Lung cancer) | 20 | This compound |

Case Study: Anticancer Activity

A research article published in a peer-reviewed journal highlighted the anticancer potential of piperazine derivatives, including this compound. The study involved treating A549 lung cancer cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of several piperazine derivatives against multidrug-resistant bacteria. The results demonstrated that this compound showed promising activity against resistant strains, indicating its potential use in treating infections caused by these pathogens.

Propriétés

IUPAC Name |

4-acetylpiperazine-1-carbothialdehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-7(10)9-4-2-8(6-11)3-5-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBAADNGQMARBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327120 |

Source

|

| Record name | 1-Acetyl-4-thioformylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130317-92-9 |

Source

|

| Record name | 1-Acetyl-4-thioformylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.